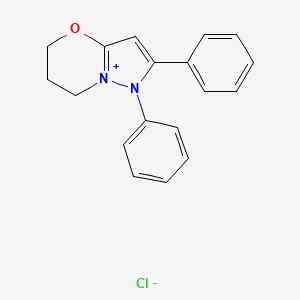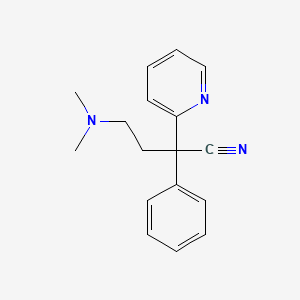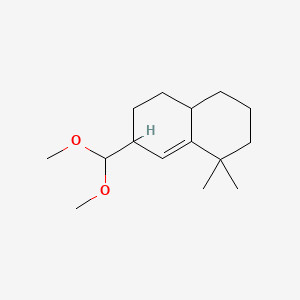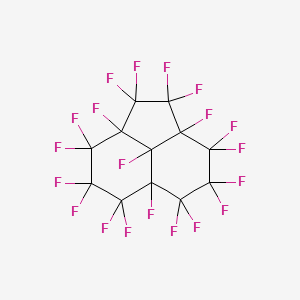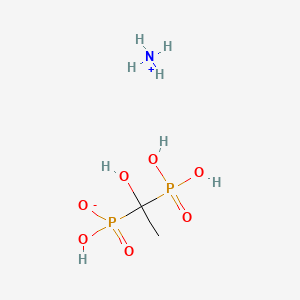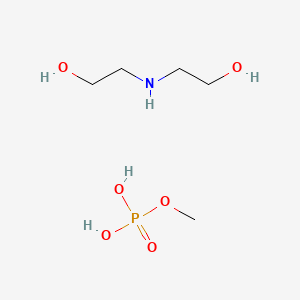
Einecs 287-150-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alkanes, C10-13, chloro , is a chlorinated paraffin. Chlorinated paraffins are complex mixtures of polychlorinated n-alkanes with varying chain lengths and degrees of chlorination. They are primarily used as additives in lubricants and metalworking fluids, as well as in sealants, paints, and coatings due to their flame retardant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chlorinated paraffins are synthesized through the chlorination of n-paraffins. The process involves the reaction of liquid n-paraffins with chlorine gas at elevated temperatures, typically between 80°C and 100°C. The degree of chlorination can be controlled by adjusting the reaction time and the amount of chlorine used .
Industrial Production Methods
Industrial production of chlorinated paraffins involves continuous or batch processes. In a continuous process, n-paraffins are fed into a reactor where they are chlorinated by chlorine gas. The reaction mixture is then cooled, and the chlorinated paraffins are separated from unreacted n-paraffins and by-products through distillation .
Análisis De Reacciones Químicas
Types of Reactions
Chlorinated paraffins undergo various chemical reactions, including:
Oxidation: Chlorinated paraffins can be oxidized to form chlorinated alcohols, aldehydes, and acids.
Reduction: Reduction of chlorinated paraffins can lead to the formation of hydrocarbons.
Substitution: Chlorinated paraffins can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace chlorine atoms.
Major Products
Oxidation: Chlorinated alcohols, aldehydes, and acids.
Reduction: Hydrocarbons.
Substitution: Compounds with new functional groups replacing chlorine atoms.
Aplicaciones Científicas De Investigación
Chlorinated paraffins have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of other chemicals.
Biology: Studied for their effects on biological systems and their potential toxicity.
Medicine: Investigated for their potential use in drug delivery systems.
Industry: Used as plasticizers, flame retardants, and additives in lubricants and metalworking fluids.
Mecanismo De Acción
The mechanism of action of chlorinated paraffins involves their interaction with biological membranes and proteins. Chlorinated paraffins can disrupt cell membranes, leading to changes in cell permeability and function. They can also bind to proteins, affecting their structure and activity. The exact molecular targets and pathways involved in these effects are still under investigation .
Comparación Con Compuestos Similares
Chlorinated paraffins can be compared with other chlorinated hydrocarbons such as polychlorinated biphenyls (PCBs) and dichlorodiphenyltrichloroethane (DDT):
Polychlorinated Biphenyls (PCBs): Like chlorinated paraffins, PCBs are used as flame retardants and plasticizers. PCBs have a more complex structure and are more persistent in the environment.
Dichlorodiphenyltrichloroethane (DDT): DDT is an insecticide with a different structure and mode of action compared to chlorinated paraffins.
Similar Compounds
- Polychlorinated Biphenyls (PCBs)
- Dichlorodiphenyltrichloroethane (DDT)
- Hexachlorobenzene (HCB)
- Chlorinated Polyethylene (CPE)
Propiedades
Número CAS |
85409-79-6 |
|---|---|
Fórmula molecular |
C5H16NO6P |
Peso molecular |
217.16 g/mol |
Nombre IUPAC |
2-(2-hydroxyethylamino)ethanol;methyl dihydrogen phosphate |
InChI |
InChI=1S/C4H11NO2.CH5O4P/c6-3-1-5-2-4-7;1-5-6(2,3)4/h5-7H,1-4H2;1H3,(H2,2,3,4) |
Clave InChI |
ZEELIZFRNFOCKY-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(O)O.C(CO)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12687869.png)
![2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12687876.png)

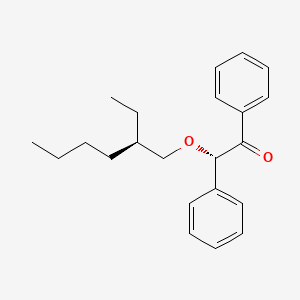

![[2-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-4,6-dimethylphenyl]-phenylmethanone;hydrochloride](/img/structure/B12687890.png)
